methyl N-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]-beta-alaninate methyl N-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]-beta-alaninate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14805746
InChI: InChI=1S/C15H16N2O4/c1-17-9-12(14(19)16-8-7-13(18)21-2)10-5-3-4-6-11(10)15(17)20/h3-6,9H,7-8H2,1-2H3,(H,16,19)
SMILES:
Molecular Formula: C15H16N2O4
Molecular Weight: 288.30 g/mol

methyl N-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]-beta-alaninate

CAS No.:

Cat. No.: VC14805746

Molecular Formula: C15H16N2O4

Molecular Weight: 288.30 g/mol

* For research use only. Not for human or veterinary use.

methyl N-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]-beta-alaninate -

Specification

Molecular Formula C15H16N2O4
Molecular Weight 288.30 g/mol
IUPAC Name methyl 3-[(2-methyl-1-oxoisoquinoline-4-carbonyl)amino]propanoate
Standard InChI InChI=1S/C15H16N2O4/c1-17-9-12(14(19)16-8-7-13(18)21-2)10-5-3-4-6-11(10)15(17)20/h3-6,9H,7-8H2,1-2H3,(H,16,19)
Standard InChI Key FITCLMRXAUFKHM-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCC(=O)OC

Introduction

Methyl N-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]-beta-alaninate is a complex organic compound belonging to the class of isoquinoline derivatives. It features a unique combination of functional groups, including a methyl ester and a beta-alanine moiety, which contribute to its potential biological activities and applications in medicinal chemistry.

Synthesis and Chemical Reactions

The synthesis of methyl N-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]-beta-alaninate involves the reaction of isoquinoline derivatives with beta-alanine and carbonyl compounds. The process requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yields and purity of the final product. Analytical techniques such as Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to monitor the progress of the reactions and characterize the final compound.

Synthesis Pathway

  • Precursors: The synthesis typically starts with 2-methyl-1-oxo-1,2-dihydroisoquinoline derivatives.

  • Reaction Conditions: Careful control of temperature, pH, and reaction time is crucial.

  • Analytical Techniques: TLC and NMR spectroscopy are used for monitoring and characterization.

Potential Applications and Biological Activities

Methyl N-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]-beta-alaninate has potential applications in pharmaceuticals and organic synthesis, particularly in neuropharmacology and anti-cancer research. Its molecular structure suggests possible bioactivity, although further research is needed to clarify its precise biological activities and therapeutic potential.

Potential Areas of Application

  • Neuropharmacology: Potential for interactions with neurological targets.

  • Anti-Cancer Research: Possible applications in cancer therapy due to its structural features.

Stability and Reactivity

The compound exhibits stability under normal laboratory conditions but may degrade under extreme pH or temperature conditions. Its reactivity profile suggests potential for further derivatization in synthetic applications.

Stability Conditions

  • Normal Laboratory Conditions: Stable.

  • Extreme Conditions: May degrade under high or low pH and temperature.

Comparison with Related Compounds

Related compounds, such as 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid and methyl 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylate, share similar structural elements but differ in specific functional groups and applications.

Comparison Table

CompoundMolecular FormulaMolecular WeightPotential Applications
Methyl N-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]-beta-alaninateNot specifiedNot specifiedNeuropharmacology, Anti-Cancer
2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acidC11H9NO3203.19General organic synthesis
Methyl 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylateC12H11NO3217.22Organic synthesis

Future Research Directions

  • Biological Activity Studies: Investigate interactions with specific biological targets.

  • Synthetic Derivatives: Explore further derivatization for enhanced properties.

References:
- EvitaChem. (2025). Methyl N-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]-beta-alaninate.
- ChemicalBook. (2022). 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid.
- PMC. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide Derivatives.
- PubChem. (2025). Methyl 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylate.
- American Elements. (2024). 2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid.

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